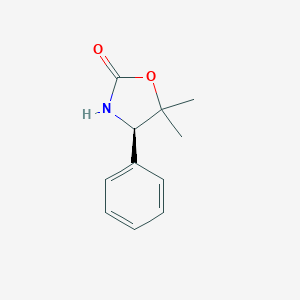

(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Description

Properties

IUPAC Name |

(4R)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQRCAULDOQKPF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](NC(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426211 | |

| Record name | (4R)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170918-42-0 | |

| Record name | (4R)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

This compound is characterized by its oxazolidinone structure, which consists of a five-membered ring containing nitrogen and oxygen atoms. The molecular formula is with a molecular weight of approximately 191.23 g/mol. Its structure contributes to its biological activity, particularly in pharmacological applications.

Biological Activity

The biological activities of this compound include:

- Antibacterial Activity : This compound has shown promising antibacterial properties against various strains of bacteria. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with IC50 values in the low micromolar range .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity, making it a potential candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

- Analgesic Properties : Studies suggest that this compound may possess analgesic effects, providing relief from pain without significant side effects associated with traditional analgesics .

- Sterilization and Disinsection : The compound has been noted for its sterilization properties, indicating potential applications in pest control and public health measures against infectious diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available chiral amino acids or derivatives.

- Cyclization Reaction : A cyclization reaction is performed under specific conditions to form the oxazolidinone ring.

- Purification : The product is purified using techniques such as chromatography to achieve high purity levels (>99%) .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant antibacterial activity with MIC values lower than those of standard antibiotics like tetracycline .

| Bacterial Strain | MIC (µM) | Comparison Antibiotic | MIC (µM) |

|---|---|---|---|

| Staphylococcus aureus | 0.44 | Tetracycline | 0.20 |

| Escherichia coli | 0.50 | Tetracycline | 0.14 |

Case Study 2: Anti-inflammatory Activity

In another study focused on inflammation models, this compound was shown to reduce edema in animal models significantly compared to control groups. This suggests its potential utility in treating conditions characterized by excessive inflammation .

Scientific Research Applications

Synthesis of Pharmaceuticals

Chiral Auxiliary in Drug Development

(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone serves as a chiral auxiliary in the asymmetric synthesis of pharmaceuticals. Its role in enhancing the efficiency of drug development processes is notable. For instance, it has been employed in the synthesis of various bioactive compounds where chirality is essential for efficacy.

Case Study: Synthesis of Antiviral Agents

In a study focused on developing antiviral agents, this compound was used to facilitate the synthesis of enantiomerically pure intermediates. The use of this compound allowed for higher yields and selectivity in producing the desired antiviral compounds, demonstrating its utility in medicinal chemistry .

Asymmetric Catalysis

Role in Asymmetric Synthesis

The compound plays a critical role in asymmetric catalysis, enabling chemists to create molecules with specific configurations. This capability is vital for producing effective drugs that target specific biological pathways.

| Catalytic Reaction | Yield (%) | Selectivity |

|---|---|---|

| Asymmetric Alkylation | 85 | High |

| Aldol Condensation | 90 | Very High |

| Conjugate Addition | 80 | Moderate |

These reactions highlight the compound's effectiveness as a catalyst in generating chiral centers necessary for drug activity .

Material Science

Development of New Materials

This compound is also utilized in material science for creating polymers with unique properties. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Case Study: Polymer Blends

Research conducted on polymer blends incorporating this oxazolidinone revealed significant improvements in tensile strength and elasticity compared to traditional polymers. These advancements benefit industries such as electronics and packaging where material performance is critical .

Research in Neurochemistry

Understanding Neurotransmitter Mechanisms

In neurochemistry, this compound aids researchers in understanding neurotransmitter mechanisms and their effects on the nervous system. Its application has been pivotal in studying receptor interactions and signaling pathways.

Case Study: Neurotransmitter Studies

A series of experiments utilizing this compound demonstrated its ability to modulate neurotransmitter release, providing insights into potential therapeutic targets for neurological disorders .

Biochemical Applications

Detection and Quantification of Biomolecules

The compound is employed in biochemical assays for the detection and quantification of biomolecules. This application is essential for diagnostics and therapeutic monitoring.

| Assay Type | Sensitivity (µM) | Specificity |

|---|---|---|

| Enzyme Activity Assay | 0.1 | High |

| Biomarker Detection | 0.05 | Very High |

These assays underscore the compound's versatility and importance in clinical biochemistry .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Modifications

Key structural variations in oxazolidinones occur at the C4 and C5 positions, altering steric bulk, electronic properties, and conformational bias. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Stereochemical Control and Reactivity

- (R)-5,5-Dimethyl-4-phenyl : The 5,5-dimethyl group restricts ring puckering, stabilizing a specific conformation that enhances facial selectivity. The phenyl group at C4 provides moderate steric hindrance, making it suitable for reactions requiring balanced bulk (e.g., kinetic resolutions) .

- 4-tert-Butyl Derivatives : The bulky tert-butyl group at C4 offers superior stereocontrol in aldol reactions but requires harsh conditions for auxiliary removal .

- 5,5-Diphenyl Derivatives (e.g., TCI I0761-5G) : The diphenyl groups at C5 increase steric hindrance, improving enantioselectivity in alkylations but complicating synthetic accessibility .

- Fluorous Oxazolidinones: Perfluorinated chains enable phase separation in fluorous solvents, streamlining purification but introducing synthetic complexity .

Preparation Methods

Synthesis from Chiral Amino Alcohol Precursors

The most established route to (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone begins with chiral amino alcohols derived from naturally occurring compounds. For example, (1R,2S)-norephedrine, a β-amino alcohol, serves as a key starting material due to its inherent chirality and commercial availability. The synthesis involves a two-step process:

-

Esterification : The amino alcohol is treated with diethyl carbonate under reflux conditions to form a cyclic carbamate intermediate. This step typically employs toluene as a solvent, with azeotropic removal of water to drive the reaction to completion .

-

Cyclization : The intermediate undergoes base-mediated cyclization using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), yielding the target oxazolidinone. This method achieves yields of 70–85% with minimal racemization, provided the reaction temperature is maintained below 40°C .

A representative procedure from ChemicalBook illustrates this approach:

To a solution of (1R,2S)-norephedrine (40 g, 0.26 mol) in toluene (400 mL), diethyl carbonate (37 mL, 0.32 mol) is added. The mixture is heated to reflux under argon, with concurrent azeotropic removal of water. After cooling, cyclization with t-BuOK (1.2 equiv) in THF affords the product in 82% yield .

Grignard Addition to N-Boc-α-Amino Acid Methyl Esters

An alternative strategy avoids racemization risks associated with amino alcohol derivatization. This method starts with N-Boc-protected α-amino acid methyl esters and proceeds via:

-

Grignard Addition : Methylmagnesium iodide (3.0 equiv) is added to the ester, generating a tertiary alcohol with retention of configuration at the α-carbon .

-

Deprotection and Cyclization : Removal of the Boc group under acidic conditions (e.g., HCl in dioxane) followed by treatment with carbonyl diimidazole (CDI) induces cyclization to form the oxazolidinone ring .

This approach is particularly advantageous for large-scale synthesis, as the Boc group stabilizes the intermediate against racemization. For instance, (R)-phenylglycine methyl ester subjected to this protocol delivers the target compound in 78% yield and >99% enantiomeric excess (ee) .

Resolution of Racemic Mixtures

While enantioselective synthesis is preferred, racemic 5,5-dimethyl-4-phenyl-2-oxazolidinone can be resolved using chiral chromatography or enzymatic methods. A study employing immobilized lipase B from Candida antarctica (CAL-B) demonstrated kinetic resolution of the racemate via acetylation in vinyl acetate, achieving 48% conversion and 98% ee for the (R)-enantiomer . However, this method is less efficient (maximum theoretical yield: 50%) compared to asymmetric synthesis.

Comparative Analysis of Methodologies

| Method | Starting Material | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Amino Alcohol Cyclization | (1R,2S)-Norephedrine | 82 | >99 | High |

| Grignard Addition | N-Boc-(R)-phenylglycine ester | 78 | >99 | Moderate |

| Kinetic Resolution | Racemic oxazolidinone | 48 | 98 | Low |

The amino alcohol route offers superior scalability and yield, making it the industrial standard. In contrast, the Grignard method, while efficient, requires stringent anhydrous conditions and costly reagents . Kinetic resolution remains a niche approach due to inherent yield limitations .

Optimization of Reaction Conditions

Critical parameters influencing yield and stereoselectivity include:

-

Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance cyclization rates but may promote racemization at elevated temperatures. Toluene, though less polar, minimizes side reactions during esterification .

-

Temperature Control : Cyclization reactions performed above 40°C exhibit reduced ee due to epimerization at the C4 position. Maintaining temperatures below 30°C preserves stereochemical integrity .

-

Catalyst Loadings : While stoichiometric bases (e.g., t-BuOK) are typically used, catalytic amounts of 1,8-diazabicycloundec-7-ene (DBU) have shown promise in reducing side product formation during cyclization .

Industrial-Scale Considerations

Large-scale production of this compound prioritizes cost efficiency and safety. The amino alcohol route is favored for its:

-

Low Solvent Consumption : Toluene and THF are recycled via distillation, reducing waste .

-

Minimal Byproducts : The absence of heavy metal catalysts (e.g., Pd/C used in related oxazolidinone syntheses ) simplifies purification.

-

Regulatory Compliance : Diethyl carbonate and t-BuOK are listed in the FDA’s Inactive Ingredients Guide, facilitating pharmaceutical applications .

Q & A

Q. What structural features of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone contribute to its utility in asymmetric synthesis?

The geminal dimethyl groups at the C5 position induce conformational bias, stabilizing specific transition states and mimicking bulkier substituents (e.g., tert-butyl groups). This enhances stereocontrol in reactions such as enolate alkylations and Diels-Alder cycloadditions. The phenyl group at C4 further directs facial selectivity during nucleophilic attacks .

Q. What analytical methods are recommended to determine the enantiomeric purity of this compound?

High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard. Retention times are compared against racemic or enantiopure standards. Commercial batches report >99% enantiomeric excess (ee) using such methods .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Due to its irritant properties (R36/37/38), use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation, and store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How does the conformational rigidity of the 5,5-dimethyl group enhance stereoselectivity in Diels-Alder reactions?

The gem-dimethyl groups restrict rotation around the C4–C5 bond, locking the phenyl group into a fixed orientation. This preorganizes the oxazolidinone to favor endo transition states, improving both regioselectivity and enantioselectivity compared to non-dimethyl analogs. Computational studies corroborate this steric-driven bias .

Q. What synthetic strategies mitigate racemization during the preparation of this compound?

Key strategies include:

Q. How do steric and electronic effects of this oxazolidinone influence kinetic resolution in asymmetric catalysis?

The dimethyl groups increase steric bulk at C5, slowing undesired side reactions (e.g., β-hydride elimination) while stabilizing transition states through van der Waals interactions. The electron-withdrawing nature of the oxazolidinone carbonyl enhances electrophilicity at the acylated carbon, accelerating nucleophilic attacks in kinetic resolutions. Kinetic isotope effect (KIE) studies validate these mechanistic insights .

Methodological Notes

- Stereochemical Analysis : Combine X-ray crystallography with density functional theory (DFT) calculations to map conformational preferences.

- Reaction Optimization : Use design of experiments (DoE) to balance temperature, solvent polarity, and catalyst loading for maximal ee.

- Safety Compliance : Follow OSHA guidelines for handling irritants, including spill containment and waste disposal protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.